molecular formula C11H21NO4 B13578042 2-{[(Tert-butoxy)carbonyl](propan-2-yl)amino}propanoic acid

2-{[(Tert-butoxy)carbonyl](propan-2-yl)amino}propanoic acid

Cat. No.: B13578042
M. Wt: 231.29 g/mol
InChI Key: OBTTZXYIKMTGDE-UHFFFAOYSA-N
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Description

2-{(Tert-butoxy)carbonylamino}propanoic acid is a compound with the molecular formula C11H21NO4 and a molecular weight of 231.29 g/mol . . This compound is commonly used in organic synthesis and peptide chemistry due to its protective tert-butoxycarbonyl (Boc) group, which helps in stabilizing reactive intermediates during chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{(Tert-butoxy)carbonylamino}propanoic acid typically involves the protection of amino acids with the tert-butoxycarbonyl (Boc) group. One common method involves the reaction of isopropylamine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction proceeds under mild conditions, typically at room temperature, to yield the Boc-protected amino acid .

Industrial Production Methods

In industrial settings, the production of Boc-protected amino acids, including 2-{(Tert-butoxy)carbonylamino}propanoic acid, is often carried out using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-{(Tert-butoxy)carbonylamino}propanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 2-{(Tert-butoxy)carbonylamino}propanoic acid primarily involves its role as a protecting group in organic synthesis. The Boc group stabilizes reactive intermediates, preventing unwanted side reactions. Upon deprotection, the free amine can participate in further chemical transformations, such as peptide bond formation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-{(Tert-butoxy)carbonylamino}propanoic acid is unique due to its isopropyl group, which provides steric hindrance and enhances the stability of the compound during chemical reactions. This makes it particularly useful in the synthesis of sterically demanding peptides and complex organic molecules .

Properties

Molecular Formula

C11H21NO4

Molecular Weight

231.29 g/mol

IUPAC Name

2-[(2-methylpropan-2-yl)oxycarbonyl-propan-2-ylamino]propanoic acid

InChI

InChI=1S/C11H21NO4/c1-7(2)12(8(3)9(13)14)10(15)16-11(4,5)6/h7-8H,1-6H3,(H,13,14)

InChI Key

OBTTZXYIKMTGDE-UHFFFAOYSA-N

Canonical SMILES

CC(C)N(C(C)C(=O)O)C(=O)OC(C)(C)C

Origin of Product

United States

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